molecular formula C35H29N5 B6286181 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 863491-46-7

2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B6286181
CAS No.: 863491-46-7
M. Wt: 519.6 g/mol
InChI Key: APPVMXCHSLHBIP-XEXPGFJZSA-N
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Description

2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two imidazole rings, each bearing diphenyl groups. The stereochemistry of the imidazole rings is specified as (4R,5R), indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-dibromopyridine with chiral imidazole derivatives in the presence of a base can yield the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties or biological activities. The pathways involved may include coordination to metal centers, activation of substrates, and facilitation of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine lies in its specific stereochemistry and the presence of diphenyl-substituted imidazole rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in coordination chemistry and material science .

Properties

IUPAC Name

2,6-bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29N5/c1-5-14-24(15-6-1)30-31(25-16-7-2-8-17-25)38-34(37-30)28-22-13-23-29(36-28)35-39-32(26-18-9-3-10-19-26)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H,(H,37,38)(H,39,40)/t30-,31-,32-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPVMXCHSLHBIP-XEXPGFJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N=C(N2)C3=NC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](N=C(N2)C3=NC(=CC=C3)C4=N[C@@H]([C@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 3
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 4
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 5
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 6
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

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